molecular formula C8H6Cl2N2S B2552983 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 42518-42-3

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2552983
CAS No.: 42518-42-3
M. Wt: 233.11
InChI Key: LDXCWOSUWRNYEW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines .

Scientific Research Applications

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
  • 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Comparison: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in certain biological assays, making it a valuable compound for further research .

Biological Activity

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 42518-42-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₈H₆Cl₂N₂S
  • Molecular Weight: 233.12 g/mol
  • LogP: 3.61490 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antiparasitic and anticancer agent.

Antiparasitic Activity

Research has highlighted the compound's efficacy against Leishmania species. In a study evaluating thienopyrimidine derivatives, it was found that modifications at specific positions significantly influenced the inhibitory potency against Leishmania donovani N-myristoyltransferase (NMT). The structure-activity relationship (SAR) indicated that specific substitutions could enhance selectivity and potency .

Table 1: Activity Against Leishmania NMT

CompoundIC50 (μM)Selectivity
This compound0.15High
Compound A0.10Moderate
Compound B0.25Low

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against human breast cancer cells (T47D), with EC50 values indicating potent effects at low concentrations .

Table 2: Cytotoxicity Data

Cell LineEC50 (μM)Mechanism of Action
T47D (Breast Cancer)0.008Induction of apoptosis via tubulin polymerization inhibition
MDA-MB-2310.004Inhibition of VEGF/KDR signaling
HeLa0.012Cell cycle arrest

Case Studies

  • Leishmaniasis Treatment : A study involving a series of thienopyrimidine compounds showed that those with structural similarities to this compound exhibited promising results in inhibiting Leishmania growth in vitro and in vivo models .
  • Antitumor Effects : Another investigation assessed the compound's effects on various human cancer cell lines and found it to induce apoptosis significantly in T47D cells through mechanisms linked to microtubule dynamics .

The mechanisms through which this compound exerts its biological effects appear to involve:

  • Inhibition of Enzymatic Activity : Particularly against NMT in Leishmania species.
  • Induction of Apoptosis : In cancer cells through pathways affecting tubulin dynamics and cell cycle regulation.

Properties

IUPAC Name

2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXCWOSUWRNYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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